![molecular formula C21H18O B11925331 1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one CAS No. 43008-78-2](/img/structure/B11925331.png)
1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-([1,1’-Biphenyl]-4-yl)-3-phenylpropan-1-one is an organic compound that features a biphenyl group attached to a phenylpropanone structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1’-Biphenyl]-4-yl)-3-phenylpropan-1-one typically involves the following steps:
Suzuki Coupling Reaction: This reaction involves the coupling of a halogenated biphenyl compound with a phenylboronic acid derivative in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere with a base such as potassium carbonate.
Friedel-Crafts Acylation: The resulting biphenyl compound undergoes Friedel-Crafts acylation with a phenylpropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product.
Industrial Production Methods: Industrial production of 1-([1,1’-Biphenyl]-4-yl)-3-phenylpropan-1-one follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
化学反应分析
Types of Reactions: 1-([1,1’-Biphenyl]-4-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron.
Major Products:
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl alcohols.
Substitution: Halogenated biphenyl derivatives.
科学研究应用
1-([1,1’-Biphenyl]-4-yl)-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to certain pharmacologically active compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-3-phenylpropan-1-one involves its interaction with various molecular targets. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.
相似化合物的比较
Biphenyl: A simpler structure with two connected phenyl rings.
Phenylpropanone: A ketone with a phenyl group attached to a propanone structure.
Benzophenone: A compound with two phenyl groups attached to a carbonyl group.
Uniqueness: 1-([1,1’-Biphenyl]-4-yl)-3-phenylpropan-1-one is unique due to its combination of a biphenyl group and a phenylpropanone structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
43008-78-2 |
|---|---|
分子式 |
C21H18O |
分子量 |
286.4 g/mol |
IUPAC 名称 |
3-phenyl-1-(4-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C21H18O/c22-21(16-11-17-7-3-1-4-8-17)20-14-12-19(13-15-20)18-9-5-2-6-10-18/h1-10,12-15H,11,16H2 |
InChI 键 |
KOLJZMOKXCXXQQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine](/img/structure/B11925277.png)
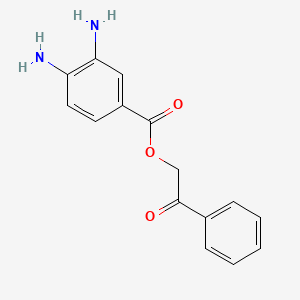


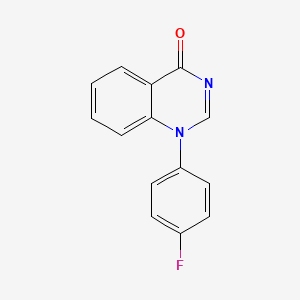
amine](/img/structure/B11925299.png)
![1'-Benzylspiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B11925301.png)
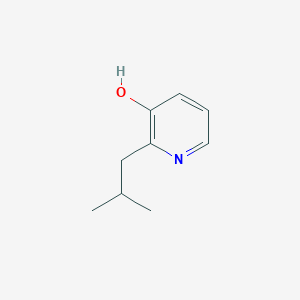
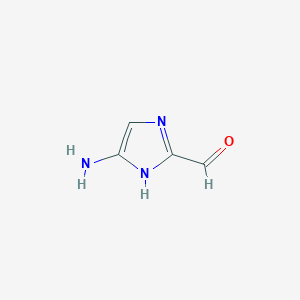
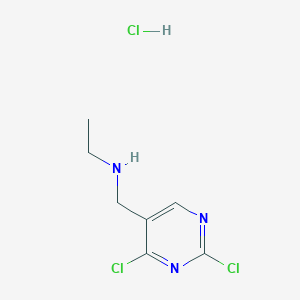
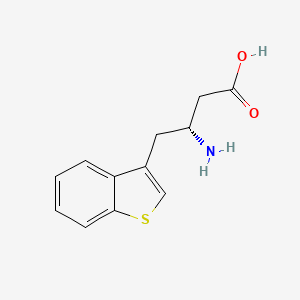
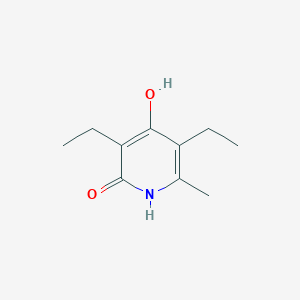
![4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one](/img/structure/B11925345.png)

